molecular formula C12H20N4O B2705026 6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2097927-68-7

6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No. B2705026
M. Wt: 236.319
InChI Key: MUCOWKVAVVZUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, the molecular weight of “6-(3-Methoxypiperidin-1-yl)pyridin-3-amine” is 207.27 g/mol.

Scientific Research Applications

  • Scientific Field : Pharmaceutical Industry
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application or Experimental Procedures : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Another class of compounds that might be relevant are 1,6-naphthyridines :

  • Scientific Field : Synthetic and Medicinal Chemistry Fields
  • Summary of Application : 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
  • Methods of Application or Experimental Procedures : Recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines .
  • Results or Outcomes : Anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
  • Anti-tubercular Agents

    • Summary of Application : Compounds similar to “6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application or Experimental Procedures : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .
    • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Pharmacological Applications

    • Summary of Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
    • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Anti-tubercular Agents

    • Summary of Application : Compounds similar to “6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods of Application or Experimental Procedures : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .
    • Results or Outcomes : Among the tested compounds, five compounds ( 6a, 6e, 6h, 6j and 6k) from Series-I and one compound ( 7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Pharmacological Applications

    • Summary of Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
    • Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Safety data sheets provide essential safety and health information on chemicals. For example, Piperidine is classified as a flammable liquid, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)11-7-12(14-9-13-11)16-6-4-5-10(8-16)17-3/h7,9-10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCOWKVAVVZUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.